molecular formula C10H10N2O2 B3044758 2,7-Dimethoxy-1,5-naphthyridine CAS No. 1003944-36-2

2,7-Dimethoxy-1,5-naphthyridine

Cat. No. B3044758
M. Wt: 190.20
InChI Key: RYQMVLSBVFPJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethoxy-1,5-naphthyridine is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20. The purity is usually 95%.
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properties

CAS RN

1003944-36-2

Product Name

2,7-Dimethoxy-1,5-naphthyridine

Molecular Formula

C10H10N2O2

Molecular Weight

190.20

IUPAC Name

2,7-dimethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H10N2O2/c1-13-7-5-9-8(11-6-7)3-4-10(12-9)14-2/h3-6H,1-2H3

InChI Key

RYQMVLSBVFPJHP-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C1)N=CC(=C2)OC

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=C2)OC

Other CAS RN

1003944-36-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Bromo-2,7-bis(methoxy)-1,5-naphthyridine (11.21 g, 41.673 mmol) was stirred in MeOH (400 mL) with sodium hydrogen carbonate (7.00 g, 83.35 mmol) and 10% palladium on carbon (2.8 g), and the resulting suspension was hydrogenated at 1 atmosphere of hydrogen pressure for 18 h. The mixture was filtered with suction through celite and the solids were washed with ethanol (300 ml). The filtrate was concentrated under reduced pressure and the residue treated with DCM (300 ml) and water (300 ml). The aqueous phase was extracted with DCM (2×300 ml). The combined organic phases were separated, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give 2,7-bis(methoxy)-1,5-naphthyridine as a cream solid (7.45 g, 94%).
Quantity
11.21 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (13.84 g, 100.1 mmol, 2.0 eq) is added at room temperature to a stirred solution of 6-methoxy-[1,5]naphthyridin-3-ol (9.8 g, 50.06 mmol, 1.0 eq) in acetone (300 mL), followed by iodomethane (3.74 mL, 60.1 mmol, 1.2 eq). After 4 hours stirring under reflux conditions, the solid is removed by filtration and the filtrate is concentrated to give a residue that is extracted with ethyl acetate (3×100 mL) and water (100 mL). The combined organic layers are washed with brine, dried over sodium sulfate, filtered and concentrated to give a residue that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate, 6:1, v/v) to afford 2,7-dimethoxy-[1,5]naphthyridine as a yellow solid (5.2 g, 52% yield).
Quantity
13.84 g
Type
reactant
Reaction Step One
Name
6-methoxy-[1,5]naphthyridin-3-ol
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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